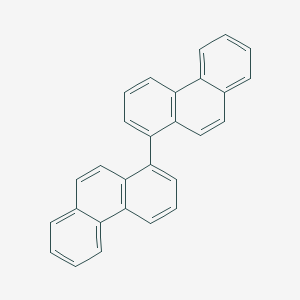
Biphenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biphenanthrene is a natural product found in Bletilla striata with data available.
Aplicaciones Científicas De Investigación
Medicinal Applications
Antibacterial Properties
Recent studies have demonstrated the antibacterial efficacy of biphenanthrene derivatives, particularly against Gram-positive bacteria. For instance, a compound named 4,8,4',8'-tetramethoxy (1,1'-biphenanthrene)-2,7,2',7'-tetrol (LF05), isolated from the fibrous roots of Bletilla striata, exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA) and other clinical isolates. The minimum inhibitory concentrations (MICs) indicated that LF05 was bactericidal against certain strains and displayed a membrane-disrupting mechanism of action. The compound also showed additive effects when combined with other antibiotics like vancomycin and erythromycin .
Antitumor Activity
This compound compounds have also been investigated for their antitumor properties. Studies indicate that some biphenanthrenes are cytotoxic to various tumor cell lines, suggesting potential for development as anticancer agents. The mechanisms underlying their cytotoxicity often involve disruption of cellular membranes and interference with metabolic processes .
α-Glucosidase Inhibition
A recent phytochemical investigation identified three novel this compound derivatives from Aerides multiflora, which were evaluated for their α-glucosidase inhibitory activity. Among these, aerimultin C demonstrated significant inhibition, outperforming the standard drug acarbose. This suggests that biphenanthrenes may serve as lead compounds for developing new treatments for diabetes .
Applications in Organic Electronics
Chiral this compound-Diol Units
The introduction of chiral this compound-diol units has opened new avenues in organic electronics. These units are being explored for use in circularly polarized thermally activated delayed fluorescence (TADF) materials, which are promising for applications in 3D displays and optical sensors. The unique photophysical properties of these compounds enable efficient light emission and potentially enhance display technologies .
Phytochemical Research
Biphenanthrenes have been identified as chemotaxonomic markers within the Orchidaceae family. Their presence can help in classifying different subfamilies based on phytochemical profiles. The isolation and characterization of these compounds contribute to our understanding of plant chemistry and their potential medicinal uses .
Data Summary
Propiedades
Fórmula molecular |
C28H18 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
1-phenanthren-1-ylphenanthrene |
InChI |
InChI=1S/C28H18/c1-3-9-21-19(7-1)15-17-27-23(21)11-5-13-25(27)26-14-6-12-24-22-10-4-2-8-20(22)16-18-28(24)26/h1-18H |
Clave InChI |
VQECOUFHPVSSCD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3C4=CC=CC5=C4C=CC6=CC=CC=C65 |
Sinónimos |
1,1'-biphenanthrene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















